molecular formula C24H30N4O4S2 B2813325 Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 851410-69-0

Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

Cat. No. B2813325
CAS RN: 851410-69-0
M. Wt: 502.65
InChI Key: GSHGUFCGLBYMJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, a thieno[3,2-d]pyrimidin-2-yl group, and a phenyl ring with two methyl groups . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the thieno[3,2-d]pyrimidin-2-yl group, and the phenyl ring would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the phenyl ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make it more soluble in water, while the phenyl ring might increase its lipophilicity .

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of derivatives of Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate and their antiproliferative activity against human cancer cell lines highlights their potential as candidates for cancer research. Compounds synthesized through nucleophilic substitution reactions exhibited good activity against various cancer cell lines, indicating their promise as anticancer agents (Mallesha et al., 2012).

Antimicrobial Applications

Derivatives related to this compound have been synthesized with demonstrated antimicrobial properties. These compounds were tested against standard strains of Gram-positive and Gram-negative bacteria, showing potent inhibitory activity, which suggests their potential use in the development of new antimicrobial agents (Krishnamurthy et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from similar chemical structures have been synthesized and evaluated as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These compounds showed significant COX-2 selectivity indices, analgesic, and anti-inflammatory activities, making them suitable for research into treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Chiral Separation

Studies on chiral separation of 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases are significant for pharmaceutical research, highlighting the importance of chiral purity in drug development. The relationship between structural and chromatographic parameters was explored, providing insights into the separation processes of chiral compounds (Chilmonczyk et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its chemical reactivity, determination of its physical and chemical properties, and evaluation of its biological activity .

properties

IUPAC Name

ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S2/c1-5-32-24(31)27-8-6-26(7-9-27)20(29)14-33-23-25-19-13-17(4)34-21(19)22(30)28(23)18-11-15(2)10-16(3)12-18/h10-12,17H,5-9,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHGUFCGLBYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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